molecular formula C7H6FN3 B1378251 5-Fluoro-1H-indazol-6-amine CAS No. 1360963-10-5

5-Fluoro-1H-indazol-6-amine

Cat. No.: B1378251
CAS No.: 1360963-10-5
M. Wt: 151.14 g/mol
InChI Key: DGECTWQQSPPPRB-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-amino-5-fluoro-indazole, have been found to possess a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory responses, cancer progression, and other pathological conditions .

Mode of Action

Indazole derivatives have been reported to inhibit key enzymes involved in inflammatory responses . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation . It is possible that 5-Amino-5-fluoro-indazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives , it is plausible that 5-Amino-5-fluoro-indazole may affect pathways related to inflammation. For example, the compound could potentially inhibit the production of prostaglandins, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are key mediators in inflammatory pathways .

Result of Action

Based on the reported activities of indazole derivatives, it can be inferred that 5-amino-5-fluoro-indazole may exert anti-inflammatory effects by inhibiting key mediators of inflammation . Additionally, the compound may have potential anticancer properties, as suggested by the reported antitumor activity of some indazole derivatives .

Biochemical Analysis

Biochemical Properties

5-Amino-5-fluoro-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Amino-5-fluoro-indazole has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, 5-Amino-5-fluoro-indazole can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of 5-Amino-5-fluoro-indazole on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Amino-5-fluoro-indazole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 5-Amino-5-fluoro-indazole can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-5-fluoro-indazole involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For instance, 5-Amino-5-fluoro-indazole can inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates. This inhibition can lead to changes in downstream signaling pathways and cellular processes. Additionally, 5-Amino-5-fluoro-indazole can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of 5-Amino-5-fluoro-indazole can change over time in laboratory settings. Studies have shown that the stability and degradation of 5-Amino-5-fluoro-indazole can influence its long-term effects on cellular function. For example, 5-Amino-5-fluoro-indazole may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to 5-Amino-5-fluoro-indazole can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of 5-Amino-5-fluoro-indazole in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Amino-5-fluoro-indazole can vary with different dosages in animal models. Studies have shown that low doses of 5-Amino-5-fluoro-indazole can have beneficial effects, such as inhibiting tumor growth and reducing inflammation. High doses of 5-Amino-5-fluoro-indazole can lead to toxic or adverse effects, such as liver damage and immune system suppression. These dosage effects highlight the importance of determining the optimal dose of 5-Amino-5-fluoro-indazole for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

5-Amino-5-fluoro-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, 5-Amino-5-fluoro-indazole can affect metabolic flux by altering the activity of key metabolic enzymes and the levels of important metabolites. These interactions can influence various physiological processes and contribute to the overall effects of 5-Amino-5-fluoro-indazole .

Transport and Distribution

The transport and distribution of 5-Amino-5-fluoro-indazole within cells and tissues are critical for its activity and function. It can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. For example, 5-Amino-5-fluoro-indazole can be transported into cells by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, the binding of 5-Amino-5-fluoro-indazole to specific proteins can affect its localization and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Amino-5-fluoro-indazole is important for its activity and function. It can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, 5-Amino-5-fluoro-indazole can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, 5-Amino-5-fluoro-indazole can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-1H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

    5-Amino-1H-indazole: Lacks the fluoro substituent, resulting in different reactivity and biological activity.

    5-Fluoro-1H-indazole: Lacks the amino substituent, affecting its chemical properties and applications.

    5-Nitro-5-fluoro-indazole:

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and a broad range of biological activities .

Properties

IUPAC Name

5-fluoro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECTWQQSPPPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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